(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide
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Description
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a useful research compound. Its molecular formula is C16H13FN2OS and its molecular weight is 300.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide, is the G-quadruplex (G4) . G-quadruplexes are secondary structures formed by guanine-rich sequences of DNA and RNA. They play crucial roles in various biological processes, including replication, transcription, and translation .
Mode of Action
This compound acts as a fluorogenic probe that binds to the G-quadruplexes . The binding of the compound to its target results in a conformational change that allows it to fluoresce, thereby enabling the visualization of viral RNA in living host cells . This interaction is stable, as supported by docking analysis .
Result of Action
The binding of the compound to G-quadruplexes allows for the visualization of viral RNA in living host cells . This can be particularly useful in studying the infection process of viruses at a molecular level .
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJDPEXZVZPKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3F)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.